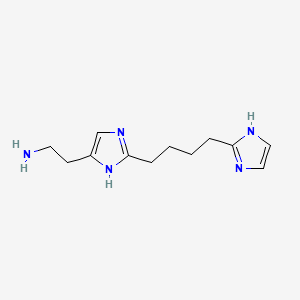
2-(2-(4-(1H-imidazol-2-yl)butyl)-3H-imidazol-4-yl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(4-(1H-imidazol-2-yl)butyl)-3H-imidazol-4-yl)ethanamine is a complex organic compound featuring two imidazole rings. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms, known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(1H-imidazol-2-yl)butyl)-3H-imidazol-4-yl)ethanamine typically involves multi-step reactions starting from simpler imidazole derivatives. One common method involves the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of imidazole derivatives often employs multi-component reactions, such as the Van Leusen, Debus-Radziszewski, Marckwald, and Wallach methods . These methods involve the condensation of 1,2-diketones, ammonium acetate, aldehydes, and anilines using various catalysts under green chemistry conditions .
化学反应分析
Types of Reactions
2-(2-(4-(1H-imidazol-2-yl)butyl)-3H-imidazol-4-yl)ethanamine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazole rings.
Common Reagents and Conditions
The compound reacts with a variety of reagents under different conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of metal catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with altered functional groups .
科学研究应用
2-(2-(4-(1H-imidazol-2-yl)butyl)-3H-imidazol-4-yl)ethanamine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 2-(2-(4-(1H-imidazol-2-yl)butyl)-3H-imidazol-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the target site .
相似化合物的比较
Similar Compounds
- 2-(1H-Imidazol-2-yl)ethanamine dihydrochloride
- (1S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine
- 1-benzyl-2-aryl-1H-benzo[d]imidazole derivatives
Uniqueness
2-(2-(4-(1H-imidazol-2-yl)butyl)-3H-imidazol-4-yl)ethanamine is unique due to its dual imidazole rings, which confer distinct chemical properties and reactivity. This structural feature allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications .
属性
CAS 编号 |
106927-15-5 |
|---|---|
分子式 |
C12H19N5 |
分子量 |
233.31 g/mol |
IUPAC 名称 |
2-[2-[4-(1H-imidazol-2-yl)butyl]-1H-imidazol-5-yl]ethanamine |
InChI |
InChI=1S/C12H19N5/c13-6-5-10-9-16-12(17-10)4-2-1-3-11-14-7-8-15-11/h7-9H,1-6,13H2,(H,14,15)(H,16,17) |
InChI 键 |
NASSGIHCKGUSRT-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(N1)CCCCC2=NC=C(N2)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


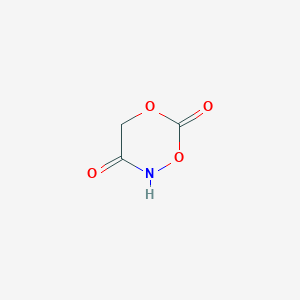
![8-[[4-Methyl-3-[[3-[[2-methyl-5-[(4,6,8-trisulfo-1-naphthyl)carbamoyl]phenyl]carbamoyl]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid](/img/structure/B14317780.png)
![2-[1-(Trimethylsilyl)ethyl]-1,3-benzothiazole](/img/structure/B14317783.png)
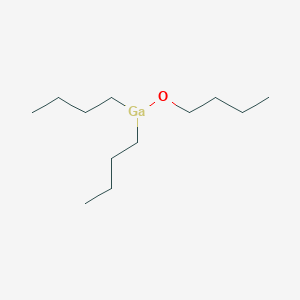
![Phenol, 2-[(2-aminoethyl)thio]-](/img/structure/B14317799.png)
![2-Sulfanylidene-2,3-dihydro-4H-[1]benzopyrano[3,4-d][1,3]oxazol-4-one](/img/structure/B14317804.png)
![4-(3-Hydroxypropyl)-4'-pentyl[1,1'-bi(cyclohexane)]-4-carbonitrile](/img/structure/B14317811.png)
![2,3-Bis[(2-methyl-2-sulfanylpropyl)amino]propan-1-ol](/img/structure/B14317813.png)
![2-(4-tert-Butylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14317830.png)

![2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride](/img/structure/B14317841.png)
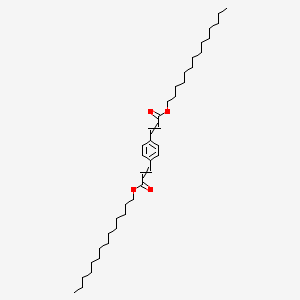
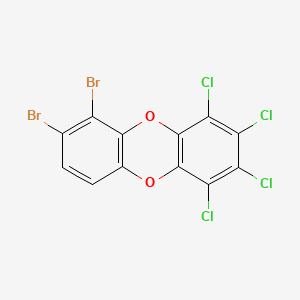
![2-[2-(2-Nitrophenyl)ethenyl]-1-phenylquinolin-1-ium perchlorate](/img/structure/B14317866.png)
